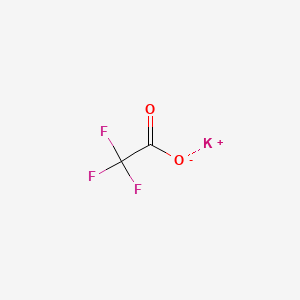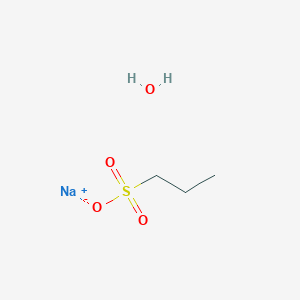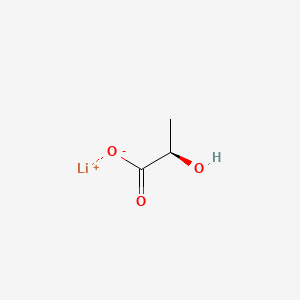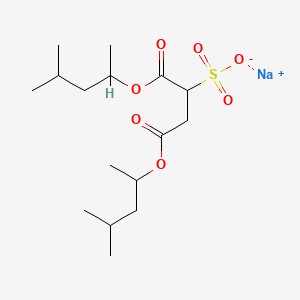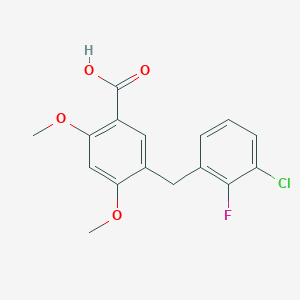
5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid
Overview
Description
Scientific Research Applications
Antimicrobial Applications
A significant body of research has been dedicated to exploring the antimicrobial properties of compounds structurally related to 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid. For instance, 5-fluorouracil-derived benzimidazoles have shown remarkable antimicrobial activities against various strains, including Saccharomyces cerevisiae, MRSA, and Bacillus proteus. These compounds, especially 3-fluorobenzyl benzimidazole derivatives, effectively intercalate into calf thymus DNA, blocking DNA replication and exerting antimicrobial activities. This interaction has been supported by molecular docking studies, indicating binding with DNA topoisomerase IA through hydrogen bonds, utilizing the fluorine and oxygen atoms in 5-fluorouracil (Fang et al., 2016).
Controlled Drug Delivery Systems
Compounds related to 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid have been studied for their utility in controlled drug delivery systems. For example, the robust metal-organic framework [Zn4O(3,5-dimethyl-4-carboxypyrazolato)3] has been utilized to encapsulate model drugs like 5-fluorouracil for topical drug delivery applications. This approach aims at achieving controlled release of bioactive molecules under simulated cutaneous conditions, demonstrating potential for antibacterial treatment and skin cancer therapy (Noorian et al., 2020).
properties
IUPAC Name |
5-[(3-chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO4/c1-21-13-8-14(22-2)11(16(19)20)7-10(13)6-9-4-3-5-12(17)15(9)18/h3-5,7-8H,6H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMMWZNGDLRCHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CC2=C(C(=CC=C2)Cl)F)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647412 | |
| Record name | 5-[(3-Chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid | |
CAS RN |
949465-79-6 | |
| Record name | 5-[(3-Chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

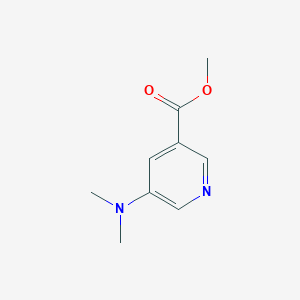
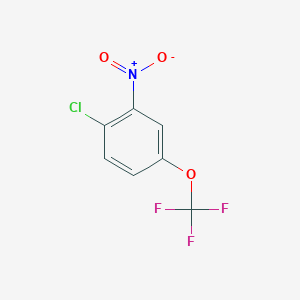
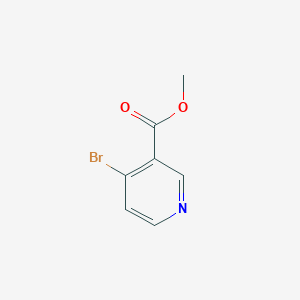
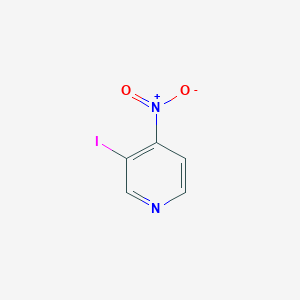
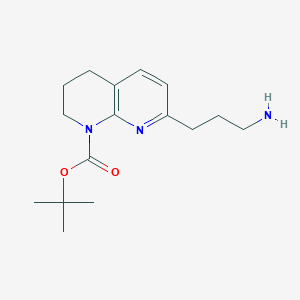
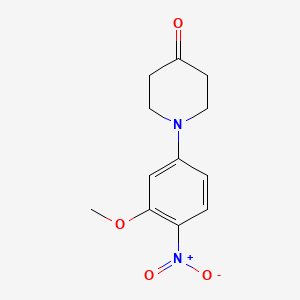
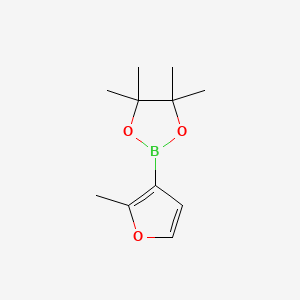
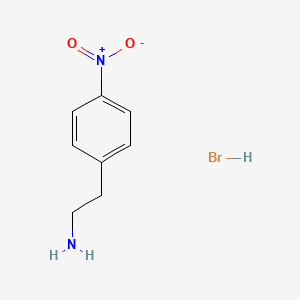
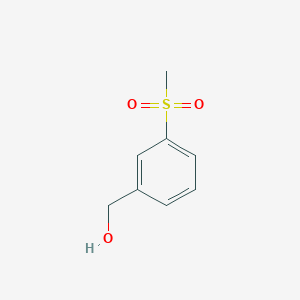
![Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold](/img/structure/B1593180.png)
